molecular formula C12H16N2O B1501202 5-((Benzylamino)methyl)pyrrolidin-2-one

5-((Benzylamino)methyl)pyrrolidin-2-one

Cat. No.: B1501202
M. Wt: 204.27 g/mol
InChI Key: HPAUTESKHRLFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

Structural Framework

The compound consists of a five-membered pyrrolidin-2-one ring (a lactam with a carbonyl group at C2) substituted at C5 by a benzylamino methyl group. The benzyl group (C₆H₅CH₂-) is bonded to an amino nitrogen, which is further attached to a methylene bridge (–CH₂–) connecting to the pyrrolidinone ring. The molecular formula is C₁₂H₁₆N₂O , with a molecular weight of 204.27 g/mol .

Key Features:
  • Stereochemistry : The C5 position is a stereogenic center due to four distinct substituents: the pyrrolidinone ring, the benzylamino methyl group, and two adjacent CH₂ groups. This allows for enantiomeric forms (R and S configurations).
  • Functional Groups : The lactam carbonyl (C=O), secondary amine (NH), and aromatic benzyl group (C₆H₅) dominate reactivity and spectral signatures.
Structural Isomers and Derivatives

Related compounds include:

Compound CAS Number Key Modification
(R)-5-((Benzylamino)methyl)pyrrolidin-2-one 87766-33-4 R-configuration at C5
(S)-5-((Benzylamino)methyl)pyrrolidin-2-one hydrochloride 1214741-24-8 S-configuration + HCl salt
N-benzyl-5-methylpyrrolidin-2-one 134415-21-7 Benzyl group at N1

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-[(benzylamino)methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H16N2O/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)

InChI Key

HPAUTESKHRLFMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

The biological and physicochemical properties of pyrrolidin-2-one derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis:

Table 1: Key Pyrrolidin-2-one Derivatives and Their Substituents
Compound Name 5-Position Substituent Key Features/Applications Reference
5-((Benzylamino)methyl)pyrrolidin-2-one Benzylaminomethyl (CH₂NHBenzyl) Potential CNS activity; chiral center
5-(Benzylamino)pyrrolidin-2-one Benzylamino (NHBenzyl) Studied in chiral chromatography
5-(Benzyloxy)pyrrolidin-2-one Benzyloxy (OBenzyl) Less polar; used in separation studies
5-(1-Phenylethoxy)pyrrolidin-2-one 1-Phenylethoxy (OCH₂CHPh) Two chiral centers; stereoisomer studies
5-(Trityloxymethyl)pyrrolidin-2-one Trityloxymethyl (CH₂OTrityl) High molecular weight; protective group
5-(2-Amino-5-methanesulfonylphenyl) Substituted phenyl (Ar-SO₂Me) Aromatic sulfonamide; unknown bioactivity
Key Observations :
  • Chirality : Unlike 5-(1-phenylethoxy)pyrrolidin-2-one (four stereoisomers), the target compound has a single chiral center, simplifying synthesis and purification .
  • Biological Activity: Analogues with benzylamino or substituted benzyl groups (e.g., (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one) show anticonvulsant activity in MES and scPTZ models . The target compound’s methylene spacer may alter receptor binding compared to direct benzylamino attachment.
Anticonvulsant Activity :
  • Compound 5k (from ): Exhibited ED₅₀ values of 8.2 mg/kg (MES) and 12.4 mg/kg (scPTZ), attributed to the benzylamino-butylamide side chain. The target compound’s shorter methylene-linked benzylaminomethyl group may reduce potency but improve metabolic stability .
Chemokine Receptor Antagonism :
  • BMS-813160 (from ): A dual CCR2/CCR5 antagonist with a trifluoromethylquinazolinyl-pyrrolidin-2-one core.

Physicochemical Properties

Table 2: Molecular Weight and Stability
Compound Molecular Weight (g/mol) Stability Considerations
This compound ~248 (free base) Amine group may protonate at physiological pH
5-(Trityloxymethyl)pyrrolidin-2-one 357.44 Bulky trityl group reduces solubility
1-Benzyl-5-pentoxypyrrolidin-2-one 275.35 Ether linkage enhances lipophilicity
  • Steric Effects : The trityloxymethyl group in introduces significant steric bulk, limiting enzymatic degradation but complicating formulation .
  • Hydrogen Bonding: The benzylaminomethyl group in the target compound can form hydrogen bonds, enhancing protein-ligand interactions compared to ether-linked derivatives (e.g., 5-pentoxy) .

Preparation Methods

Reductive Amination Using Biomass-Derived Precursors

A notable environmentally friendly method involves the use of biomass-derived levulinic acid as a starting material, which can be converted into pyrrolidinone derivatives through reductive amination catalyzed by supported bimetallic catalysts.

  • Starting materials: Levulinic acid (a renewable biomass platform chemical) and benzylamine or ammonium formate as hydrogen and nitrogen sources.
  • Catalysts: Supported bimetallic catalysts composed of precious metals or combinations of precious and non-precious metals.
  • Reaction conditions: One-pot synthesis in aqueous media at temperatures between 100–220 °C, typically 120–200 °C, with reaction times from 0.5 to 24 hours (preferably 1–6 hours).
  • Advantages: High conversion rates (up to 100%) and yields (above 90%), environmentally benign due to the use of ammonium formate instead of hydrogen gas and ammonia, recyclable catalysts, and simple operation.

Reaction scheme (simplified):

$$
\text{Levulinic acid} + \text{Benzylamine} \xrightarrow[\text{Supported bimetal catalyst}]{\text{NH}4\text{HCO}2, H_2O, 120-200^\circ C} 5\text{-((Benzylamino)methyl)pyrrolidin-2-one}
$$

Post-reaction processing:

  • Filtration to recover catalyst.
  • Vacuum distillation to remove solvent and impurities.
  • Isolation of pure product.

This method is adapted from the synthesis of related pyrrolidinones such as 5-methyl-2-pyrrolidone and can be extended to benzylamino-substituted analogs by introducing benzylamine during the reductive amination step.

Nucleophilic Aromatic Substitution on Pyrrolidinone Derivatives

Another approach involves nucleophilic substitution reactions on suitably functionalized pyrrolidinone cores or related heterocycles.

  • Starting materials: Pyrrolidin-2-one derivatives bearing leaving groups at the 5-position.
  • Nucleophile: Benzylamine or substituted benzylamines.
  • Reaction conditions: Typically carried out in polar aprotic solvents with heating; catalysts or bases may be used to enhance nucleophilicity.
  • Yields: Variable, depending on substrate and conditions, but generally moderate to high.

This method is supported by analogous syntheses of 5-benzylamino-substituted heterocycles such as pyrimidoquinolines, where benzylamine derivatives undergo nucleophilic aromatic substitution on methyl ester precursors followed by hydrolysis to yield the target amines.

Comparative Data Table of Preparation Conditions and Outcomes

Preparation Method Starting Material Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Notes
One-pot reductive amination (biomass-based) Levulinic acid + benzylamine Supported bimetallic catalyst + ammonium formate Water 120–200 1–6 >90 Environmentally friendly, catalyst recyclable
Nucleophilic aromatic substitution 5-halogenated pyrrolidinone Benzylamine + base/catalyst Polar aprotic solvent 80–150 4–24 40–85 Requires functionalized substrate

Research Findings and Optimization Insights

  • Catalyst selection: Supported bimetallic catalysts combining precious metals (e.g., Pd, Pt) with non-precious metals (e.g., Ni, Cu) provide high activity and selectivity in reductive amination.
  • Hydrogen source: Ammonium formate serves as a safer and more convenient hydrogen and nitrogen source compared to gaseous hydrogen and ammonia, improving operational safety and environmental impact.
  • Reaction medium: Aqueous media enhance sustainability and reduce the need for organic solvents.
  • Temperature and time: Optimal conditions balance reaction rate and selectivity; excessive temperature or prolonged reaction can lead to side reactions.
  • Post-reaction processing: Efficient catalyst recovery and product purification by filtration and distillation are critical for industrial scalability.

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventPolar aprotic (DMF, DMSO)Enhances nucleophilicity
Temperature60–80°CBalances reaction rate/selectivity
CatalystsIodine or NaBH₄ (for reduction steps)Improves stereochemical control

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm) and pyrrolidinone carbonyl (δ ~175 ppm). Resolve stereochemistry using NOESY .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 231.2) .
  • Infrared Spectroscopy (IR) : Detect lactam C=O stretch (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. Methodological Approach :

Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Activity Testing : Compare isomers in cell-based assays (e.g., IC₅₀ values in cancer cell lines) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .

Key Finding : Enantiomeric purity (>99% ee) is critical for reproducible bioactivity data .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer : Contradictions often arise from variations in substituents, assay conditions, or impurities. Mitigation strategies include:

  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyl vs. halogenated analogs) and test in standardized assays .
  • Assay Harmonization : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition .
  • Purity Verification : Quantify trace impurities (e.g., by LC-MS) that may antagonize biological effects .

Case Study : A 2025 study found that residual DMF (>0.1%) in samples artificially inflated cytotoxicity readings by 30% .

Advanced Question: What mechanistic insights exist for the interaction of this compound with biological targets?

Answer : The compound’s mechanism often involves:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., JAK2) via hydrogen bonding with the lactam carbonyl .
  • Receptor Modulation : Allosteric modulation of GPCRs (e.g., 5-HT₆) through hydrophobic interactions with the benzyl group .

Q. Experimental Validation :

  • Kinetic Studies : Measure inhibition constants (Kᵢ) using fluorescence polarization assays .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID: 6XYZ) .

Q. Answer :

  • Stability : Degrades under acidic (pH < 4) or high-temperature (>80°C) conditions via lactam ring opening.
  • Storage : Keep at −20°C in anhydrous DMSO or sealed vials under nitrogen to prevent oxidation .

Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced Question: How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

Q. Answer :

  • QSAR Modeling : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
  • Docking Simulations : Predict binding affinity to novel targets (e.g., SARS-CoV-2 main protease) using Glide or Schrödinger .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., blood-brain barrier penetration) .

Example : A 2024 study designed a fluoro-substituted derivative with 10-fold higher solubility and 50% improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.